3-tert-butyl-4-nitro-1H-pyrazol-5-ol 3-tert-butyl-4-nitro-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 873920-66-2
VCID: VC4581206
InChI: InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11)
SMILES: CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-]
Molecular Formula: C7H11N3O3
Molecular Weight: 185.183

3-tert-butyl-4-nitro-1H-pyrazol-5-ol

CAS No.: 873920-66-2

Cat. No.: VC4581206

Molecular Formula: C7H11N3O3

Molecular Weight: 185.183

* For research use only. Not for human or veterinary use.

3-tert-butyl-4-nitro-1H-pyrazol-5-ol - 873920-66-2

Specification

CAS No. 873920-66-2
Molecular Formula C7H11N3O3
Molecular Weight 185.183
IUPAC Name 5-tert-butyl-4-nitro-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C7H11N3O3/c1-7(2,3)5-4(10(12)13)6(11)9-8-5/h1-3H3,(H2,8,9,11)
Standard InChI Key KFZCRAJRUGTZMQ-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C(=O)NN1)[N+](=O)[O-]

Introduction

Chemical Structure and Tautomeric Behavior

The compound adopts a planar pyrazole ring with substituents influencing its tautomeric equilibrium. Unlike simpler pyrazoles, the tert-butyl group induces steric hindrance, stabilizing the enol (OH) form over the keto (NH) tautomer . X-ray diffraction reveals a monoclinic crystal system (P2₁/c) with lattice parameters a = 7.177 Å, b = 10.999 Å, c = 10.414 Å, and β = 93.68° . The hydroxyl and nitro groups participate in atypical N—H⋯N and O—H⋯O hydrogen bonds, forming dimeric ribbons (Figure 1) .

Table 1: Crystallographic Data for 3-tert-Butyl-4-nitro-1H-pyrazol-5-ol

ParameterValue
Space groupP2₁/c
Unit cell volume809.3 ų
Z4
Density (calc.)1.519 g/cm³
R-factor0.0379

Synthesis and Reaction Mechanisms

The compound is synthesized via nitration of 3,5-di-tert-butylpyrazole using concentrated HNO₃. The reaction proceeds through an onium intermediate, displacing one tert-butyl group and introducing a hydroxyl group without tautomerization . Key steps include:

  • Nitration: HNO₃ attacks the pyrazole ring, forming a nitro-substituted intermediate.

  • Rearrangement: The tert-butyl group at position 5 migrates to position 3, driven by steric effects.

  • Hydroxylation: A hydroxyl group occupies the vacated position, yielding the final product .

Table 2: Synthetic Yield Under Varied Conditions

Nitrating AgentTemperature (°C)Yield (%)
HNO₃ (conc.)2570
HNO₃/H₂SO₄0–585

Hydrogen-Bonding Motifs and Crystal Packing

The crystal structure exhibits two distinct hydrogen-bonded dimers (Figure 2):

  • N1—H⋯N2: Forms centrosymmetric R₂²(6) ribbons along the a-axis .

  • O3—H⋯O2: Creates R₂²(8) chains, stabilizing the lattice .

These interactions result in a layered architecture, with tert-butyl groups projecting outward to minimize steric clashes . The hydrogen-bonding network contributes to the compound’s thermal stability (mp: 170°C) .

Derivatives of 3-tert-butyl-4-nitro-1H-pyrazol-5-ol exhibit kinase inhibitory activity. In LPS-stimulated THP-1 cells, analogs like 40g inhibited TNF-α release (IC₅₀ = 0.033 μM), comparable to the reference drug BIRB796 (IC₅₀ = 0.032 μM) . The tert-butyl and nitro groups enhance binding to p38 MAPKα via π-cation interactions with Lys53 .

Table 3: TNF-α Inhibition by Selected Derivatives

CompoundR GroupIC₅₀ (μM)
40a4-methylphenyl0.050
40g4-nitrophenyl0.033
BIRB796Naphthylurea0.032

Applications in Coordination Chemistry

The compound serves as a ligand in metal complexes due to its dual donor sites (N and O). For example, zinc(II) complexes exhibit luminescent properties, with emission maxima at 450 nm (λₑₓ = 370 nm) . The tert-butyl group enhances solubility in nonpolar solvents, facilitating applications in catalysis and materials science .

Comparative Analysis with Structural Analogs

4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid (C₄H₂N₃BrO₄) shares a similar nitro-pyrazole core but lacks the tert-butyl group, resulting in reduced steric stabilization and altered hydrogen-bonding patterns . Conversely, 3,5-bis(tert-butyl)-1H-pyrazol-4-amine exhibits enhanced basicity due to the electron-donating amine group .

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